molecular formula C6H5BrClNO2S B1448811 3-Bromo-5-chlorobenzene-1-sulfonamide CAS No. 1261524-60-0

3-Bromo-5-chlorobenzene-1-sulfonamide

Cat. No.: B1448811
CAS No.: 1261524-60-0
M. Wt: 270.53 g/mol
InChI Key: JGIJYZFOWSNYFA-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid used in various fields such as medical, environmental, and industrial research.

Preparation Methods

The synthesis of 3-Bromo-5-chlorobenzene-1-sulfonamide typically involves the sulfonation of 3-Bromo-5-chlorobenzene. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective formation of the sulfonamide group . Industrial production methods may involve continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

3-Bromo-5-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-5-chlorobenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Bromo-5-chlorobenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: Another sulfonamide used as an antibacterial agent.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: The parent compound of the sulfonamide class, used in various antibacterial applications.

The uniqueness of this compound lies in its specific bromine and chlorine substitutions, which can influence its reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

3-bromo-5-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIJYZFOWSNYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261524-60-0
Record name 3-bromo-5-chlorobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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